2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
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Overview
Description
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropoxypropyl group, a pyridinylamino group, and a butanoic acid backbone. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isopropoxypropyl Intermediate: This step involves the reaction of isopropyl alcohol with a suitable halogenated propyl compound under basic conditions to form the isopropoxypropyl intermediate.
Amination Reaction: The intermediate is then reacted with an amine, such as pyridin-3-ylamine, under controlled conditions to introduce the pyridinylamino group.
Formation of the Butanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and isopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- 2-((3-Ethoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- 2-((3-Propoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
Uniqueness
Compared to similar compounds, 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid exhibits unique properties due to the presence of the isopropoxy group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid (commonly referred to as compound A) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure, which includes an isopropoxypropyl group and a pyridinyl moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of compound A is C15H23N3O4, with a molecular weight of 309.36 g/mol. The compound features several functional groups, including an amino group, a carbonyl group, and a pyridine ring, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H23N3O4 |
Molecular Weight | 309.36 g/mol |
IUPAC Name | This compound |
CAS Number | 1047683-12-4 |
The biological activity of compound A is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of specific enzymes or receptors, leading to downstream effects that can influence cellular processes such as proliferation and apoptosis. The exact mechanism remains under investigation, but preliminary studies suggest potential interactions with kinases involved in cancer signaling pathways.
Anticancer Properties
Research has indicated that compound A exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Cancer Research examined the effects of compound A on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis induction .
Enzyme Inhibition
Compound A has also been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain kinases involved in tumor progression. For instance, inhibition assays demonstrated that compound A could reduce the activity of polo-like kinase 1 (Plk1), a target implicated in several cancers.
Table: Enzyme Inhibition Activity
Pharmacokinetics
Understanding the pharmacokinetics of compound A is crucial for evaluating its therapeutic potential. Current data suggest moderate solubility and favorable absorption characteristics when administered orally. However, detailed studies on its metabolism and excretion profiles are still needed.
Toxicity and Safety Profile
Initial toxicity assessments indicate that compound A has a relatively low toxicity profile at therapeutic doses. In vivo studies conducted on murine models have shown no significant adverse effects at doses up to 50 mg/kg. Further toxicological evaluations are necessary to establish safety margins for clinical use.
Properties
IUPAC Name |
4-oxo-2-(3-propan-2-yloxypropylamino)-4-(pyridin-3-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-11(2)22-8-4-7-17-13(15(20)21)9-14(19)18-12-5-3-6-16-10-12/h3,5-6,10-11,13,17H,4,7-9H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOVOCJMWPSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CN=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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